
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both bipyridine and thiadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of bipyridine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate bipyridine derivatives with thiadiazole-forming reagents under specific conditions. For example, the reaction can be carried out in the presence of ammonium acetate in refluxing acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups onto the bipyridine or thiadiazole rings.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and sensors.
Wirkmechanismus
The mechanism of action of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(2,3’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(4,4’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the bipyridine and thiadiazole moieties, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H9N5S |
|---|---|
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
3-(6-pyridin-4-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H2,13,16,17) |
InChI-Schlüssel |
VNIGDNFRRPEEAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)
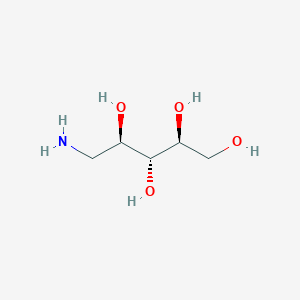

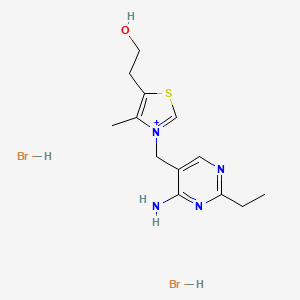
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)

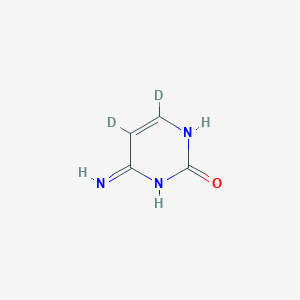
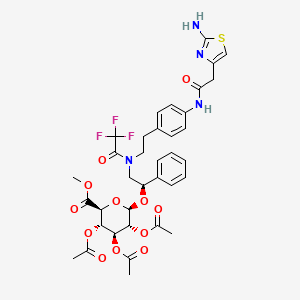

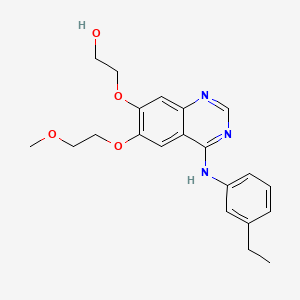
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
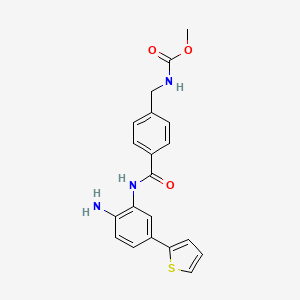
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
